Acid green 1 Acid green 1 Acid green 1, also known as Naphthol Green B, is a coordination complex of iron that is used as a dye. Acid green 1 is the sodium salt of Naphthol Green Y (C.I. 10005). The organic ligands each bind to iron as bidentate ligands through the nitrogen and the anionic phenoxide groups. Three such ligands are bound to the iron. As such the complex is chiral. Acid green 1 is used in histology to stain collagen.[3] Moreover, it is used for polychrome stains with animal tissue. For industry purposes Naphthol Green B is used for staining wool, nylon, paper, anoxidized aluminium and soap.
Brand Name: Vulcanchem
CAS No.: 19381-50-1
VCID: VC21072509
InChI: InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,12H,(H,14,15,16);;;;/q;;;;3*+1/p-3
SMILES: C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe]
Molecular Formula: C30H18FeN3Na3O15S3
Molecular Weight: 881.5 g/mol

Acid green 1

CAS No.: 19381-50-1

Cat. No.: VC21072509

Molecular Formula: C30H18FeN3Na3O15S3

Molecular Weight: 881.5 g/mol

* For research use only. Not for human or veterinary use.

Acid green 1 - 19381-50-1

Specification

Description Acid green 1, also known as Naphthol Green B, is a coordination complex of iron that is used as a dye. Acid green 1 is the sodium salt of Naphthol Green Y (C.I. 10005). The organic ligands each bind to iron as bidentate ligands through the nitrogen and the anionic phenoxide groups. Three such ligands are bound to the iron. As such the complex is chiral. Acid green 1 is used in histology to stain collagen.[3] Moreover, it is used for polychrome stains with animal tissue. For industry purposes Naphthol Green B is used for staining wool, nylon, paper, anoxidized aluminium and soap.
CAS No. 19381-50-1
Molecular Formula C30H18FeN3Na3O15S3
Molecular Weight 881.5 g/mol
IUPAC Name trisodium;6-hydroxy-5-nitrosonaphthalene-2-sulfonate;iron
Standard InChI InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,12H,(H,14,15,16);;;;/q;;;;3*+1/p-3
Standard InChI Key VLBLPLXOYXEXJK-UHFFFAOYSA-K
Isomeric SMILES C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].[Na+].[Fe+3]
SMILES C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe]
Canonical SMILES C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe]

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